molecular formula C10H13NO B103747 (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol CAS No. 18881-17-9

(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol

Cat. No. B103747
CAS RN: 18881-17-9
M. Wt: 163.22 g/mol
InChI Key: ZSKDXMLMMQFHGW-JTQLQIEISA-N
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Description

(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol (THIQM) is a chiral molecule that has been studied for its unique structural properties, particularly in relation to its hydrogen bonding capabilities and the effects of ionization on its structure. The molecule exhibits chirality-dependent hydrogen bond direction, which is significant in understanding its interactions and reactivity .

Synthesis Analysis

The synthesis of derivatives of tetrahydroisoquinoline, such as 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, has been achieved through various strategies. One effective method involves the cyclocondensation of a mono(triphenyl)phosphonium salt with N-alkoxycarbonyloxamates, followed by cyclopropanation. This approach allows for the convenient synthesis of O- and N-protected derivatives suitable for peptide synthesis . Additionally, a base-catalyzed tandem cyclization method has been developed to synthesize 3,4-dihydroisoquinolin-2(1H)-one derivatives, which are key intermediates for many natural products .

Molecular Structure Analysis

The molecular structure of THIQM has been explored using techniques such as IR-ion dip vibrational spectroscopy, combined with ab initio calculations. These studies have revealed the presence of two low-energy conformers of THIQM. Conformer I is the most stable, with the CH2OH substituent acting as a hydrogen bond donor to the nitrogen lone pair. Conformer II, on the other hand, exhibits an NHO hydrogen bond from the hydrogen atom in the equatorial position of nitrogen to the OH group .

Chemical Reactions Analysis

The reactivity of tetrahydroisoquinoline derivatives under photochemical conditions has been investigated. For instance, the photoaddition of water and methanol to 2,2,4,6-tetramethyl-1,2-dihydroquinoline results in the formation of hydroxy or methoxy tetrahydroquinoline derivatives. These compounds can revert to the original dihydroquinoline under certain conditions, indicating a dynamic equilibrium between the products and reactants .

Physical and Chemical Properties Analysis

The physical and chemical properties of THIQM and its derivatives are closely related to their molecular structures and the presence of chiral centers. The direction of hydrogen bonding and the ability to form different conformers upon ionization or under different reaction conditions are key factors that influence the properties of these molecules. The studies have shown that ionization can lead to a change in hydrogen bond direction, which can affect the molecule's reactivity and interactions .

Scientific Research Applications

Structural Analysis and Conformation

  • Optically Active Derivatives : Tetrahydroisoquinoline derivatives have been analyzed for their structural properties, including the orientation and position of hydroxymethyl and phenyl groups in various conformations, which are crucial in understanding their chemical behavior and potential applications in synthesis (Gzella, Brózda, Koroniak, & Rozwadowska, 2002).

Enzymatic Resolution and Synthesis

  • Synthesis of Calycotomine Enantiomers : The enzymatic resolution of N-Boc-protected tetrahydroisoquinoline was studied for the synthesis of both enantiomers of calycotomine, demonstrating its potential in chiral synthesis (Schönstein, Forró, & Fülöp, 2013).

Analytical Methodologies

  • High-Performance Liquid Chromatography (HPLC) : A sensitive HPLC method was developed for the simultaneous analysis of tetrahydroisoquinolines, highlighting its importance in neurochemical analysis (Inoue, Matsubara, & Tsuruta, 2008).

Impact on Lipid Dynamics

  • Influence on Membrane Lipids : Methanol, a common solubilizing agent for tetrahydroisoquinoline studies, significantly impacts lipid dynamics in biological membranes, indicating its role in membrane-associated studies (Nguyen et al., 2019).

Extraction and Structure Elucidation

  • Isolation from Natural Sources : Tetrahydroisoquinoline alkaloids were isolated from Calycotome Villosa, demonstrating the compound's occurrence in nature and potential for natural product synthesis (El Antri et al., 2004).

Anticancer Potential

  • Synthesis as Anticancer Agents : Tetrahydroisoquinoline derivatives have been synthesized and evaluated for their anticancer properties, signifying their potential therapeutic application (Redda, Gangapuram, & Ardley, 2010).

Catalytic Synthesis

  • Electrocatalytic Protocol : An electrocatalytic protocol using methanol for synthesizing dihydroquinazolin-4(1H)-one exemplifies the use of tetrahydroisoquinolines in catalytic synthesis (Liu, Xu, & Wei, 2021).

Synthesis Improvement

  • Optimization of Synthesis Process : Improvements in the synthesis process of tetrahydroisoquinoline derivatives highlight the ongoing research in optimizing their production for various applications (Ta, 2013).

Mechanism of Action

If the compound has a biological activity, the mechanism of action would be studied. This could involve its interaction with biological macromolecules and its effect on biological pathways .

Safety and Hazards

This involves the study of the compound’s toxicity, flammability, and environmental impact. It includes information on safe handling and storage procedures .

Future Directions

This involves a discussion of areas for future research. It could include potential applications of the compound, modifications that could be made to improve its properties, and unanswered questions about its behavior .

properties

IUPAC Name

[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-7-10-5-8-3-1-2-4-9(8)6-11-10/h1-4,10-12H,5-7H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKDXMLMMQFHGW-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC2=CC=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354588
Record name [(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18881-17-9
Record name (S)-1,2,3,4-Tetrahydro-3-isoquinolinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18881-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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